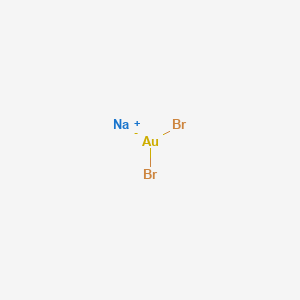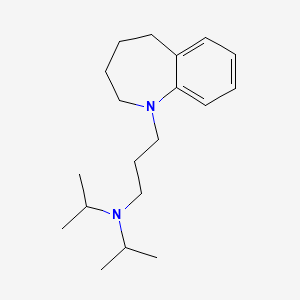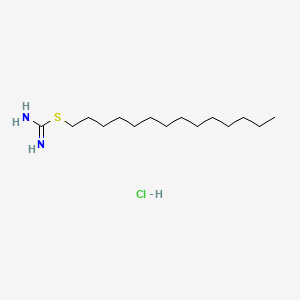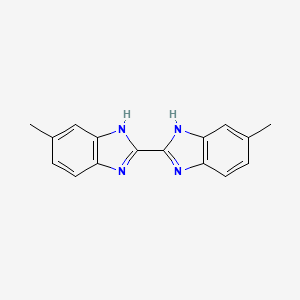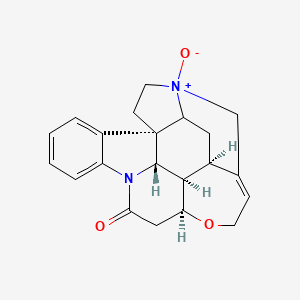
Movellan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strychnine-N-oxide is a tertiary amine oxide resulting from the oxidation of the non-acylated nitrogen of strychnine. It is a metabolite of strychnine, which is a highly toxic, colorless, bitter crystalline alkaloid derived from the seeds of the Strychnos nux-vomica tree .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strychnine-N-oxide can be synthesized through the oxidation of strychnine. One common method involves the use of hydrogen peroxide as the oxidizing agent under acidic conditions. The reaction typically proceeds at room temperature and yields strychnine-N-oxide as the primary product .
Industrial Production Methods
Industrial production methods for strychnine-N-oxide are not well-documented, likely due to its limited commercial applications. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Strychnine-N-oxide undergoes various chemical reactions, including:
Reduction: Reduction of strychnine-N-oxide can regenerate strychnine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Strychnine-2-epoxide-N-oxide, 2-OH-strychnine-N-oxide, 3-OH-strychnine-N-oxide.
Reduction: Strychnine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Strychnine-N-oxide exerts its effects primarily through its interaction with glycine and acetylcholine receptors. It acts as an antagonist, preventing the inhibitory effects of glycine on the postsynaptic neuron, leading to increased neuronal excitability . This mechanism is similar to that of strychnine, but strychnine-N-oxide is generally less toxic .
Comparison with Similar Compounds
Similar Compounds
Strychnine: The parent compound, highly toxic and used historically as a pesticide.
Brucine: Another alkaloid found in Strychnos nux-vomica, less toxic than strychnine but still potent.
Brucine-N-oxide: A metabolite of brucine, similar in structure and properties to strychnine-N-oxide.
Uniqueness
Strychnine-N-oxide is unique due to its specific oxidation state and its distinct electrochemical properties.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4aR,8aS,13aS,15aS,15bR)-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
InChI |
InChI=1S/C21H22N2O3/c24-18-10-16-19-13-9-17-21(6-7-23(17,25)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17?,19-,20-,21+,23?/m0/s1 |
InChI Key |
ADTDBAKUQAKBGZ-IDZUSDEBSA-N |
Isomeric SMILES |
C1C[N+]2(CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3CC2[C@@]61C7=CC=CC=C75)[O-] |
Canonical SMILES |
C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
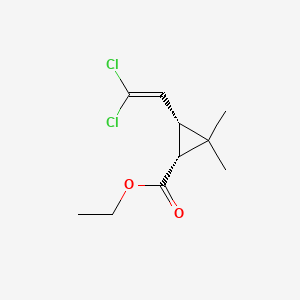


![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)


